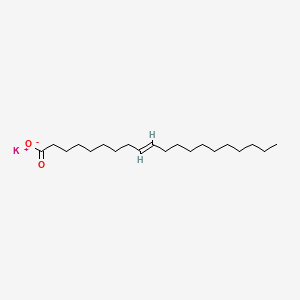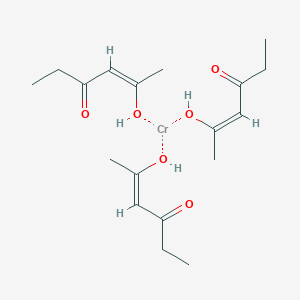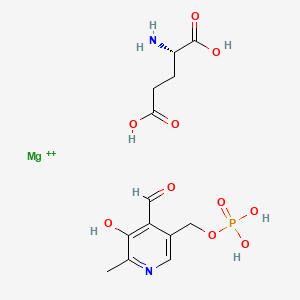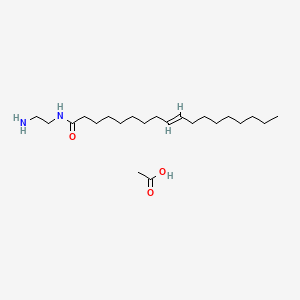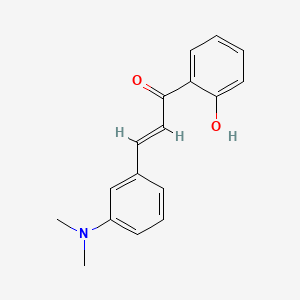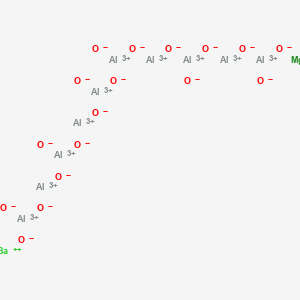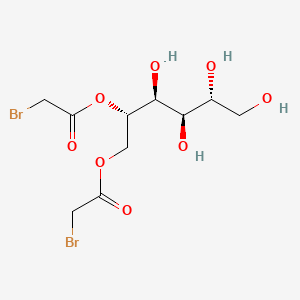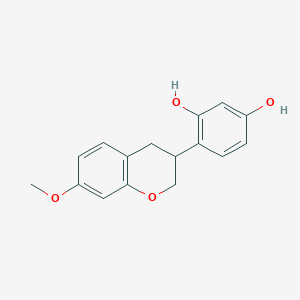
Neovestitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neovestitol is an isoflavonoid compound isolated from Brazilian red propolis. It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . This compound is particularly noted for its potential therapeutic applications in treating various inflammatory conditions and microbial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neovestitol can be synthesized through various chemical routes, although detailed synthetic pathways are not extensively documented in the literature. Typically, the synthesis involves the use of flavonoid precursors and specific reaction conditions to achieve the desired isoflavonoid structure .
Industrial Production Methods
Industrial production of this compound primarily relies on extraction from Brazilian red propolis. The extraction process involves the use of solvents such as ethyl acetate to isolate the compound from the propolis matrix. Advanced techniques like ultra-performance liquid chromatography coupled with a diode array detector (UPLC-DAD) are employed to ensure the purity and quality of the extracted this compound .
Chemical Reactions Analysis
Types of Reactions
Neovestitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may exhibit different biological activities.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted isoflavonoids.
Scientific Research Applications
Neovestitol has been extensively studied for its scientific research applications, including:
Mechanism of Action
Neovestitol exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: This compound reduces neutrophil migration, leukocyte rolling, and adhesion by modulating the expression of intercellular adhesion molecule 1 (ICAM-1) and increasing nitric oxide levels.
Antimicrobial Activity: This compound disrupts microbial biofilms and inhibits the growth of various bacterial species by interfering with their metabolic activities and cellular processes.
Comparison with Similar Compounds
Neovestitol is often compared with other isoflavonoids, such as vestitol, due to their similar structures and biological activities . this compound exhibits unique properties, including a more potent anti-inflammatory effect and a broader spectrum of antimicrobial activity . Other similar compounds include liquiritigenin, pinobanksin, pinocembrin, daidzein, formononetin, and biochanin A .
Properties
CAS No. |
71772-21-9 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
4-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-2-10-6-11(9-20-16(10)8-13)14-5-3-12(17)7-15(14)18/h2-5,7-8,11,17-18H,6,9H2,1H3 |
InChI Key |
IAYVKGXLPAEGDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C3=C(C=C(C=C3)O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


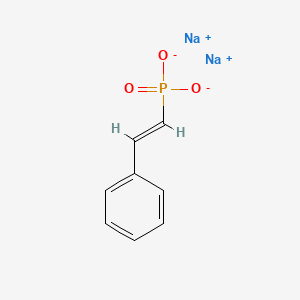
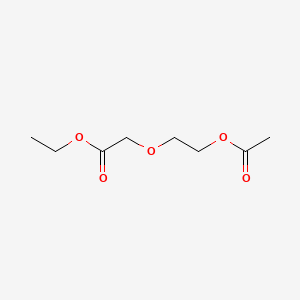
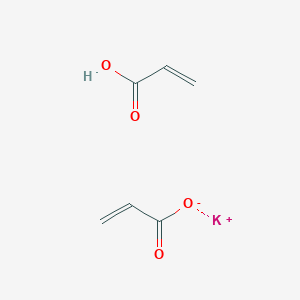
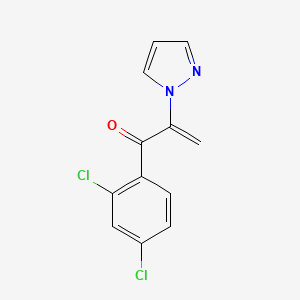
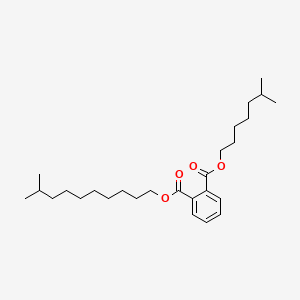
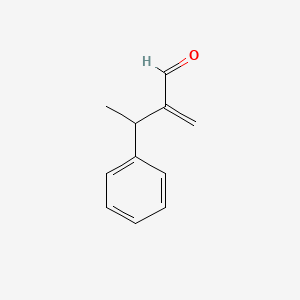
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
